molecular formula C18H21N3O2 B2914260 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one CAS No. 2034302-26-4

1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one

Cat. No.: B2914260
CAS No.: 2034302-26-4
M. Wt: 311.385
InChI Key: PJCVLWOTVFKEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one is a complex organic compound characterized by its unique molecular structure, which includes a pyrimidin-2-yloxy group attached to a pyrrolidin-1-yl moiety and a m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one typically involves multiple steps, starting with the preparation of the pyrimidin-2-yloxy group. This can be achieved through nucleophilic substitution reactions involving pyrimidin-2-ol and appropriate halides. Subsequent steps may include the formation of the pyrrolidin-1-yl moiety and the attachment of the m-tolyl group through further substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alkoxides, under appropriate conditions.

Major Products Formed:

Scientific Research Applications

1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one has diverse applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions.

  • Industry: Its unique properties may be harnessed in the development of advanced materials and industrial processes.

Mechanism of Action

The mechanism by which 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 1-(3-(Pyrimidin-2-yloxy)phenyl)ethan-1-one: This compound shares the pyrimidin-2-yloxy group but has a different aromatic ring structure.

  • HNPC-A9229: A pyridin-2-yloxy-based pyrimidin-4-yl derivative with potential fungicidal activity.

Uniqueness: 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one is unique due to its combination of functional groups and its potential applications across various fields. Its distinct structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(3-methylphenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-14-4-2-5-15(12-14)6-7-17(22)21-11-8-16(13-21)23-18-19-9-3-10-20-18/h2-5,9-10,12,16H,6-8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCVLWOTVFKEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)N2CCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.